molecular formula C8H13N3O B11914808 N-Isobutyl-1-imidazolecarboxamide

N-Isobutyl-1-imidazolecarboxamide

Cat. No.: B11914808
M. Wt: 167.21 g/mol
InChI Key: WJTQGNRVNGDPSW-UHFFFAOYSA-N
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Description

N-Isobutyl-1-imidazolecarboxamide is a heterocyclic compound with the molecular formula C8H13N3O It is characterized by the presence of an imidazole ring substituted with an isobutyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-1-imidazolecarboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-1-imidazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

N-Isobutyl-1-imidazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isobutyl-1-imidazolecarboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial application, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-(2-methylpropyl)imidazole-1-carboxamide
  • N-Isobutyl-(2E,6Z)-dodecadienamide

Comparison: N-Isobutyl-1-imidazolecarboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other imidazole carboxamides, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(2-methylpropyl)imidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-7(2)5-10-8(12)11-4-3-9-6-11/h3-4,6-7H,5H2,1-2H3,(H,10,12)

InChI Key

WJTQGNRVNGDPSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)N1C=CN=C1

Origin of Product

United States

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